molecular formula C17H12N6O B2904424 6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide CAS No. 1396845-73-0

6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide

Cat. No.: B2904424
CAS No.: 1396845-73-0
M. Wt: 316.324
InChI Key: KQYIPSRSIVEPMR-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide is a complex organic compound featuring multiple heterocyclic structures, including imidazole, quinoline, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups leading to various derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazole and quinoline rings play crucial roles in interacting with these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

  • 3,6-Di(1H-imidazol-1-yl)pyridazine

  • 3-chloro-6-(1H-imidazol-1-yl)pyridazine

Uniqueness: 6-(1H-imidazol-1-yl)-N-(quinolin-8-yl)pyridazine-3-carboxamide stands out due to its unique combination of heterocyclic structures, which confer distinct chemical and biological properties compared to its similar counterparts.

This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock even more uses and benefits.

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Properties

IUPAC Name

6-imidazol-1-yl-N-quinolin-8-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O/c24-17(14-6-7-15(22-21-14)23-10-9-18-11-23)20-13-5-1-3-12-4-2-8-19-16(12)13/h1-11H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYIPSRSIVEPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=NN=C(C=C3)N4C=CN=C4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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